

# An In-depth Technical Guide to Thiol-PEG2-acid: Properties and Applications

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## Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B1432149

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and common applications of **Thiol-PEG2-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

## Core Properties of Thiol-PEG2-acid

**Thiol-PEG2-acid**, systematically named 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid, is a versatile crosslinking reagent. Its structure incorporates a terminal thiol (-SH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique combination of reactive groups allows for the sequential or orthogonal conjugation of different molecules.

The key quantitative properties of **Thiol-PEG2-acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	194.25 g/mol	[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>4</sub> S	[2]
CAS Number	1379649-73-6	[2]
Appearance	Colorless to light yellow liquid	[1]
Purity	Typically >95%	[2]
Spacer Arm Length (Estimated)	~12.5 Å	Calculated

Note on Spacer Arm Length: The precise, experimentally determined length of the spacer arm is not readily available in the literature. The provided value is an estimation based on the sum of average bond lengths (C-C: ~1.54 Å, C-O: ~1.43 Å, C-S: ~1.82 Å) in the fully extended conformation of the 10-atom linear chain (S-C-C-O-C-C-O-C-C-C). This value should be considered an approximation, as the actual end-to-end distance will be influenced by the molecule's conformational flexibility in solution.

## Key Applications and Experimental Considerations

The dual functionality of **Thiol-PEG2-acid** makes it a valuable tool in a variety of research and development applications. The thiol group exhibits high reactivity towards maleimides and can also bind to noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

### Bioconjugation via Thiol-Maleimide Chemistry

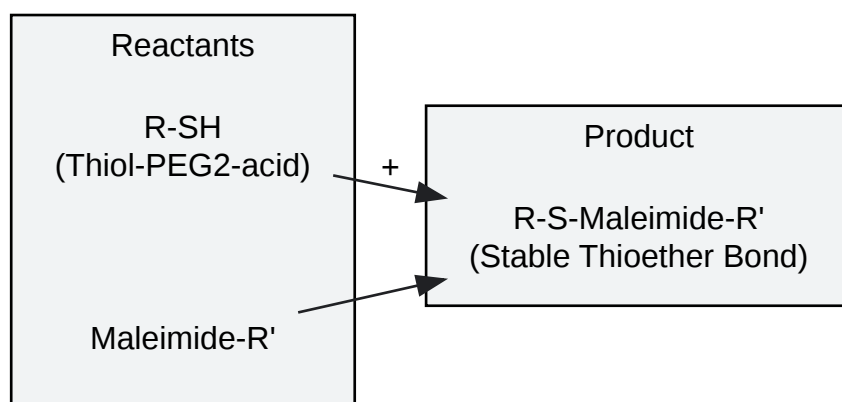
One of the most common applications of **Thiol-PEG2-acid** is the conjugation to proteins, peptides, or other biomolecules containing cysteine residues or other sources of free thiols. The reaction proceeds via a Michael addition of the thiol to a maleimide group, forming a stable thioether bond.

Experimental Protocol: General Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule (like **Thiol-PEG2-acid**) to a maleimide-activated protein.

- Preparation of Thiol-Containing Molecule:
  - Dissolve **Thiol-PEG2-acid** in an appropriate organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.
- Preparation of Maleimide-Activated Protein:
  - Dissolve the maleimide-activated protein in a thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5. The reaction is highly selective for thiols within this pH range.
  - If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-30 minutes at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the **Thiol-PEG2-acid** solution to the protein solution.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification:
  - Remove unreacted **Thiol-PEG2-acid** and other small molecules from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.

The mechanism of the thiol-maleimide reaction is depicted in the following diagram.



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Caption: Thiol-Maleimide Conjugation Mechanism.

## Surface Modification of Gold Nanoparticles

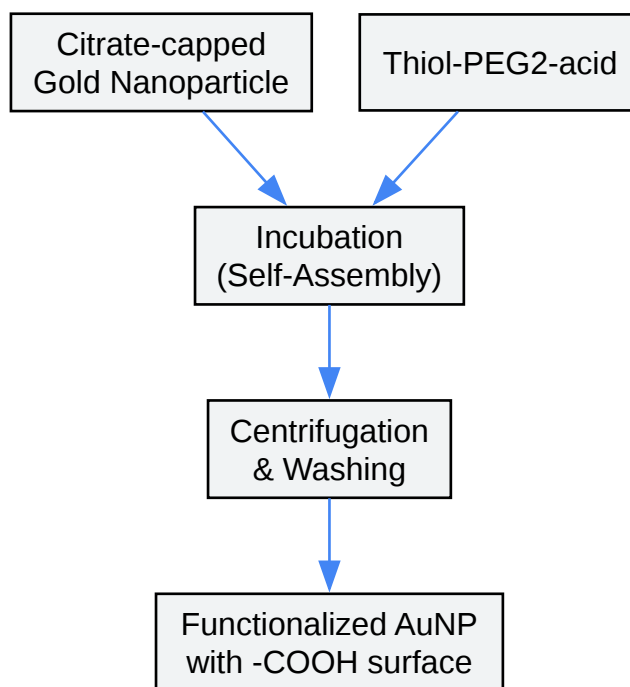
The thiol group of **Thiol-PEG2-acid** has a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles (AuNPs). This surface modification can improve the stability and biocompatibility of the nanoparticles and provides a carboxylic acid handle for further conjugation of biomolecules.

### Experimental Protocol: Functionalization of Gold Nanoparticles

- Synthesis of Gold Nanoparticles:
  - Synthesize AuNPs using a standard method, such as the citrate reduction of chloroauric acid.
- Surface Functionalization:
  - Prepare a solution of **Thiol-PEG2-acid** in an appropriate solvent (e.g., ethanol or water).
  - Add an excess of the **Thiol-PEG2-acid** solution to the AuNP suspension.
  - Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer on the nanoparticle surface.
- Purification:

- Remove excess, unbound **Thiol-PEG2-acid** by repeated centrifugation and resuspension of the nanoparticles in a clean solvent.

The following diagram illustrates the workflow for functionalizing gold nanoparticles.



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Caption: Gold Nanoparticle Functionalization Workflow.

## Amide Bond Formation via Carboxylic Acid Activation

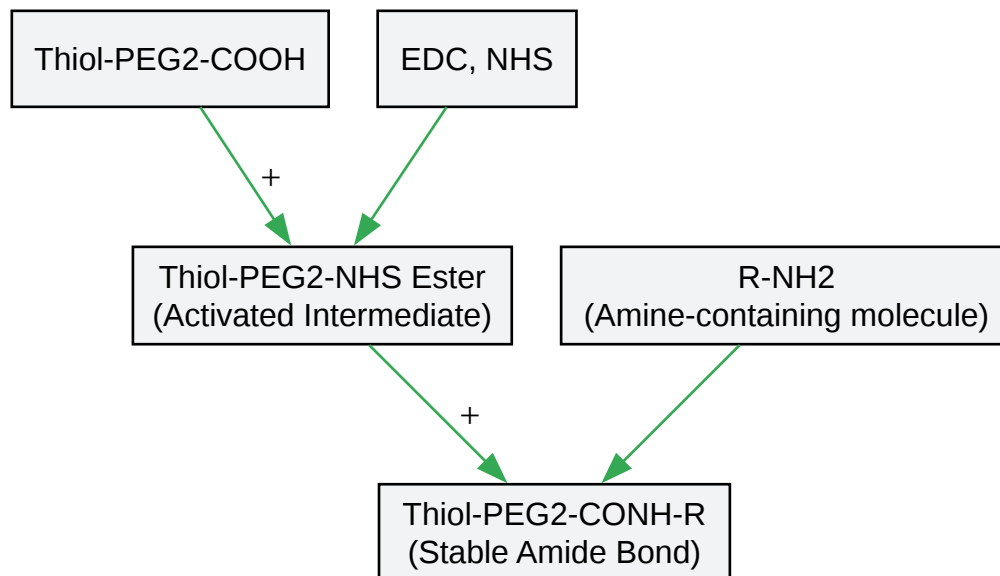
The carboxylic acid moiety of **Thiol-PEG2-acid** can be activated to react with primary amines on proteins, peptides, or other molecules. A common method for activation is the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

Experimental Protocol: NHS Ester Activation and Amine Coupling

- Activation of Carboxylic Acid:
  - Dissolve **Thiol-PEG2-acid** in an anhydrous organic solvent like DMF or DMSO.

- Add EDC and NHS to the solution. The reaction is typically most efficient at a pH of 4.5-7.2. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
- Amine Coupling:
  - Add the amine-containing molecule to the activated **Thiol-PEG2-acid** solution. The reaction with primary amines is most efficient at a pH of 7-8.
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
  - Quench the reaction by adding an amine-containing buffer, such as Tris or glycine.
  - Purify the conjugate using appropriate chromatographic techniques.

The workflow for activating the carboxylic acid and coupling it to an amine is shown below.



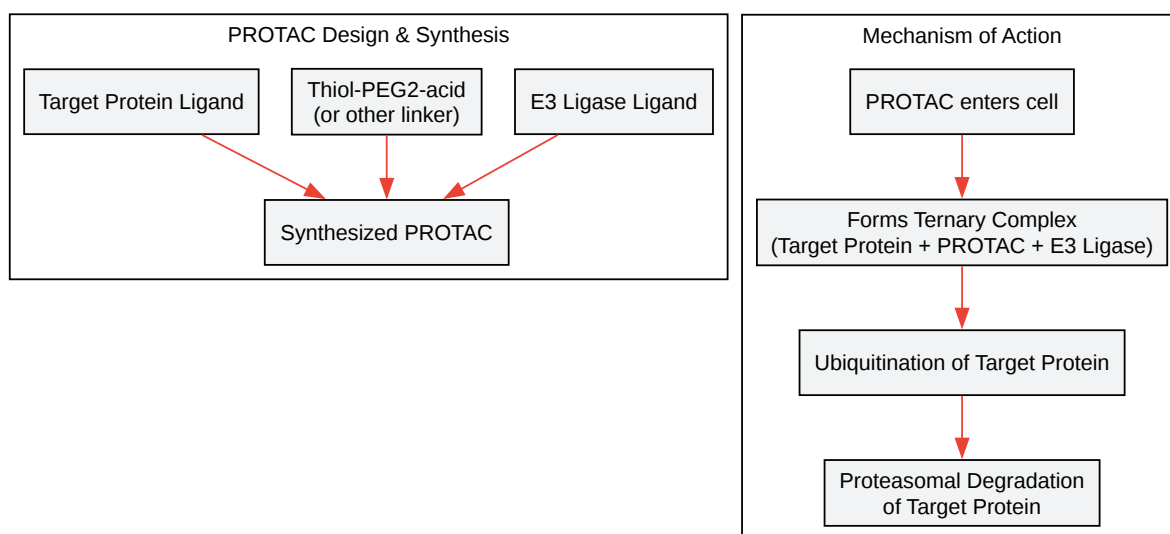
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Caption: Amide Bond Formation Workflow.

## Application in Proteolysis-Targeting Chimeras (PROTACs)

**Thiol-PEG2-acid** is frequently used as a component of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 spacer in **Thiol-PEG2-acid** provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

The general workflow for PROTAC design and action is illustrated in the following diagram.



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Caption: PROTAC Design and Mechanism of Action Workflow.

## Conclusion

**Thiol-PEG2-acid** is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and pharmacology. Its well-defined structure, dual-reactive ends, and

hydrophilic spacer make it an ideal choice for a wide range of applications, from creating targeted drug delivery systems and functionalized nanoparticles to developing novel therapeutics like PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of **Thiol-PEG2-acid** in your research endeavors.

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## References

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